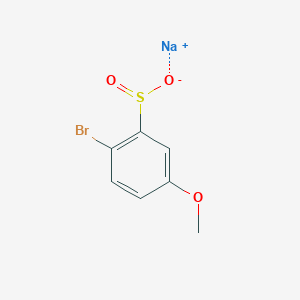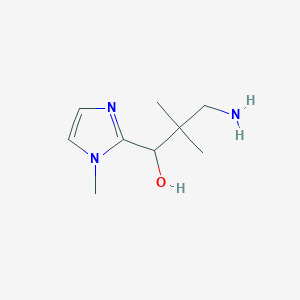
3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-dimethylamino-1-propanol with chlorinating agents like thionyl chloride, followed by cyclization with imidazole derivatives . The reaction conditions often require maintaining specific temperatures and solvent environments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
科学的研究の応用
3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its imidazole core.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives like:
- 1H-1,2,3-Triazole
- 2H-1,2,3-Triazole
- Pyrrodiazole
- Triazacyclopentadiene
Uniqueness
What sets 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-amino-2,2-dimethyl-1-(1-methylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,6-10)7(13)8-11-4-5-12(8)3/h4-5,7,13H,6,10H2,1-3H3 |
InChIキー |
AHHNDGZRDWAXTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C1=NC=CN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


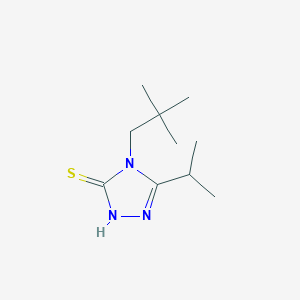
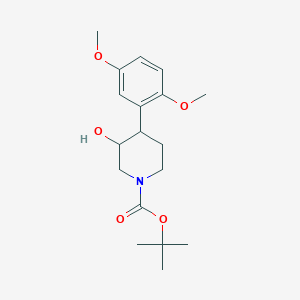
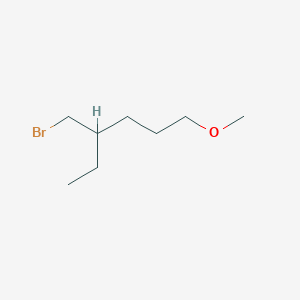
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
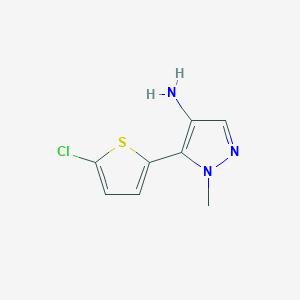


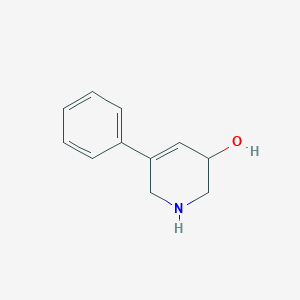
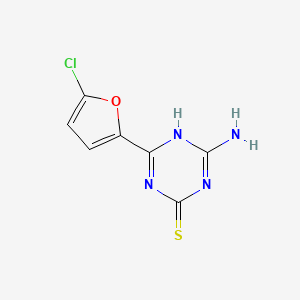
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)


![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
